[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine [3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
Brand Name: Vulcanchem
CAS No.: 883548-05-8
VCID: VC2504511
InChI: InChI=1S/C9H8ClN3O/c10-7-4-2-1-3-6(7)9-12-8(5-11)14-13-9/h1-4H,5,11H2
SMILES: C1=CC=C(C(=C1)C2=NOC(=N2)CN)Cl
Molecular Formula: C9H8ClN3O
Molecular Weight: 209.63 g/mol

[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine

CAS No.: 883548-05-8

Cat. No.: VC2504511

Molecular Formula: C9H8ClN3O

Molecular Weight: 209.63 g/mol

* For research use only. Not for human or veterinary use.

[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine - 883548-05-8

Specification

CAS No. 883548-05-8
Molecular Formula C9H8ClN3O
Molecular Weight 209.63 g/mol
IUPAC Name [3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
Standard InChI InChI=1S/C9H8ClN3O/c10-7-4-2-1-3-6(7)9-12-8(5-11)14-13-9/h1-4H,5,11H2
Standard InChI Key AMZQOYAZUMRSPX-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NOC(=N2)CN)Cl
Canonical SMILES C1=CC=C(C(=C1)C2=NOC(=N2)CN)Cl

Introduction

Chemical Identity and Properties

[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine is identified by its CAS number 883548-05-8 and exhibits distinctive physical and chemical properties that make it valuable for various applications . This compound belongs to the oxadiazole family, a class of five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. Its structural composition includes a 2-chlorophenyl group at position 3 and a methanamine (aminomethyl) group at position 5 of the oxadiazole ring .

Basic Properties

The fundamental characteristics of [3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine are summarized in the following table:

PropertyValue
CAS Registry Number883548-05-8
Molecular FormulaC₉H₈ClN₃O
Molecular Weight209.63 g/mol
IUPAC Name[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
SMILES NotationNCC1=NC(C2=CC=CC=C2Cl)=NO1
Standard InChIInChI=1S/C9H8ClN3O/c10-7-4-2-1-3-6(7)9-12-8(5-11)14-13-9/h1-4H,5,11H2
InChI KeyAMZQOYAZUMRSPX-UHFFFAOYSA-N

Structural Features

The structure of [3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine features several key components that contribute to its chemical behavior :

  • 1,2,4-Oxadiazole Core: A five-membered heterocyclic ring containing two nitrogen atoms (at positions 2 and 4) and one oxygen atom (at position 1), providing a stable framework and contributing to the compound's bioactivity.

  • 2-Chlorophenyl Substituent: Attached at position 3 of the oxadiazole ring, this group influences the electronic distribution and lipophilicity of the molecule.

  • Methanamine Group: Located at position 5 of the oxadiazole ring, this primary amine functionality serves as a potential site for further chemical modifications and contributes to hydrogen bonding capabilities.

Synthesis Methods

The synthesis of [3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine typically involves strategic cyclization reactions and functional group manipulations. Several methods have been developed for its preparation, with varying yields and reaction conditions .

Amidoxime Cyclization

A common synthetic route involves the formation of an amidoxime intermediate from 2-chlorobenzonitrile, followed by cyclization with appropriate reagents:

  • Reaction of 2-chlorobenzonitrile with hydroxylamine to form the corresponding amidoxime

  • Cyclization of the amidoxime with a suitable reagent containing the methanamine precursor

  • Subsequent deprotection steps to reveal the primary amine functionality

Alternative Methods

Other synthetic approaches may involve:

  • Modification of pre-existing oxadiazole scaffolds

  • One-pot synthesis from appropriate acyl hydrazides and ortho-substituted benzoic acid derivatives

  • Microwave-assisted synthesis methods for improved yields and reaction times

Chemical Reactivity

The reactivity of [3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine is governed by its functional groups and structural features, making it versatile for various chemical transformations.

Amine Reactivity

The primary amine group serves as a nucleophilic center that can participate in numerous reactions:

  • Acylation reactions: Formation of amides through reaction with acyl halides or anhydrides

  • Alkylation reactions: N-alkylation to produce secondary and tertiary amines

  • Reductive amination: Reaction with aldehydes or ketones in the presence of reducing agents

  • Condensation reactions: Formation of imines, Schiff bases, and related derivatives

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole core exhibits characteristic reactivity patterns:

  • Stability under acidic and basic conditions: The oxadiazole ring generally shows resistance to hydrolysis under moderate conditions

  • Electrophilic aromatic substitution: Limited reactivity due to the electron-deficient nature of the heterocycle

  • Coordination to metal centers: Potential for coordination through nitrogen atoms

Chlorophenyl Group Reactivity

The 2-chlorophenyl substituent provides additional sites for chemical modifications:

  • Metal-catalyzed cross-coupling reactions: Suzuki, Stille, or Negishi couplings to introduce diverse aryl or alkyl groups

  • Nucleophilic aromatic substitution: Possible at the chlorine position under appropriate conditions

  • Lithiation reactions: Directed ortho-metalation strategies for functionalization

Applications in Scientific Research

[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine has found applications across various scientific disciplines, primarily serving as a valuable building block in chemical synthesis and drug discovery efforts .

Medicinal Chemistry

The compound serves as an important intermediate in medicinal chemistry research:

  • Scaffold for drug discovery: The oxadiazole framework is recognized as a privileged structure in medicinal chemistry

  • Protein degradation studies: Used as a building block in the development of proteolysis-targeting chimeras (PROTACs) and related technologies

  • Structure-activity relationship studies: Allows exploration of the biological effects of structural modifications to the oxadiazole core

Materials Science

Applications in materials science include:

  • Development of functional materials: Incorporation into polymers or coordination compounds with specific properties

  • Supramolecular chemistry: Exploitation of hydrogen bonding capabilities for self-assembly processes

Comparison with Related Compounds

[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine exists within a broader family of structurally related compounds that share certain features but differ in specific substitution patterns .

Positional Isomers

A closely related compound is [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine (CAS: 885953-64-0), which differs in the position of the chlorine atom on the phenyl ring (para instead of ortho) . Comparative studies suggest that the position of the chlorine atom can significantly influence:

  • Biological activity profiles: Different binding modes to target proteins

  • Physicochemical properties: Variations in solubility, lipophilicity, and membrane permeability

  • Metabolic stability: Altered routes and rates of metabolism

Heterocyclic Variations

Other related compounds include:

  • [3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine (CAS: 933699-02-6): Replacement of the chlorophenyl group with a thiophene ring

  • [3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine (CAS: 936939-88-7): Incorporation of a pyridine ring instead of chlorophenyl

  • [5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methanamine: Substitution with an aliphatic group

Salt Forms

The hydrochloride salt form, {[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride (CAS: 1217095-86-7), has also been reported and exhibits enhanced solubility and stability compared to the free base.

Structural Analogues with Modified Linkers

Compounds with modified connections between the functional groups include:

  • N-methyl-3-phenyl-1,2,4-oxadiazol-5-amine (CAS: 90564-77-5): Lacks the methylene linker between the oxadiazole and the amine group

  • [3-(2-chlorophenyl)-1,2-oxazol-5-yl]methanamine: Contains an isoxazole ring instead of an oxadiazole

SupplierQuantityPrice (approx.)Purity
CymitQuimica100 mg€103.00N/A
CymitQuimica1 g€197.00N/A
CymitQuimica5 g€594.00N/A
AChemBlockN/AN/A98.00%
BLDpharmN/AN/AN/A

Form and Packaging

The compound is typically supplied as:

  • Solid form: White to off-white powder

  • Research-grade quality: Suitable for laboratory investigations

  • Various package sizes: Available in milligram to gram quantities

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